
1-(Bromomethyl)-1-methanesulfonylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-methanesulfonylcyclohexane is a useful research compound. Its molecular formula is C8H15BrO2S and its molecular weight is 255.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Michael-Induced Ramberg-Bäcklund Reaction
1-(Bromomethyl)-1-methanesulfonylcyclohexane is involved in the Michael-induced Ramberg-Bäcklund reaction. This reaction pathway is observed when reacting with dimethyl malonate and malononitrile sodium salts, resulting in functionalized derivatives of methylidenecyclopentane and methylidenecyclohexane (Vasin, Bolusheva, & Razin, 2012).
Kinetics and Spectroscopy of Methanesulfonates
Studies on methanesulfonates, closely related to this compound, reveal insights into their reactivity and stability. These compounds are characterized by spectroscopic methods and have demonstrated specific reactivities in solvolysis reactions, which are crucial for understanding their chemical behavior (Bentley et al., 1994).
Liquid Crystal Properties of Alkylammonium Alkanesulfonates
Research into alkylammonium alkanesulfonates, which include structures similar to this compound, has shown that they exhibit liquid crystal properties. These properties are affected by the length of the alkyl group in the cation and the type of sulfonate used (Matsunaga & Nishida, 1988).
Synthesis of Tetrahydrocarbazoles
This compound is utilized in the synthesis of tetrahydrocarbazoles. This involves a reaction with N-methanesulfonyl-2-(cyclohex-1-enyl)aniline, leading to the formation of carbazole derivatives, which have potential applications in organic synthesis and pharmaceutical research (Gataullin et al., 2003).
Antibacterial Activity of Sulfonamide Derivatives
Studies on sulfonamide derivatives, closely related to this compound, show significant antibacterial activity. These compounds, including their metal complexes, have been tested against various bacteria, demonstrating their potential as antibacterial agents (Özdemir et al., 2009).
Coenzyme M Analogs in Methanogenesis
Research involving analogs of this compound in the context of coenzyme M analogs highlights their activity in the methyl-coenzyme M reductase system, significant in methanogenesis. These studies provide insights into the biochemical pathways involved in methane production by methanogenic bacteria (Gunsalus, Romesser, & Wolfe, 1978).
Wirkmechanismus
The mechanism of action of bromomethyl compounds often involves the formation of a bromomethyl anion, which then reacts with the substrate to form the desired product.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(bromomethyl)-1-methylsulfonylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2S/c1-12(10,11)8(7-9)5-3-2-4-6-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDIFVXFSLURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCCC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
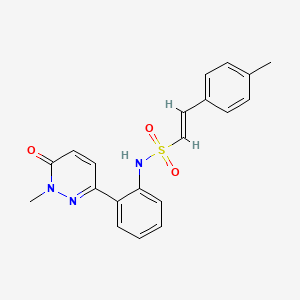
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3005539.png)
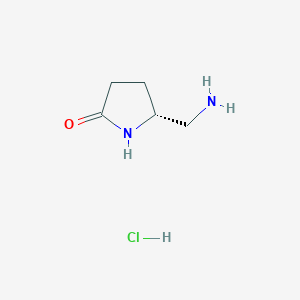
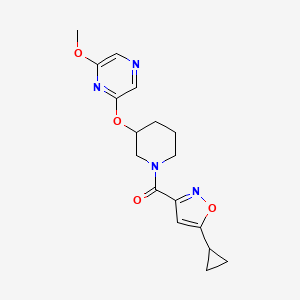
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3005542.png)
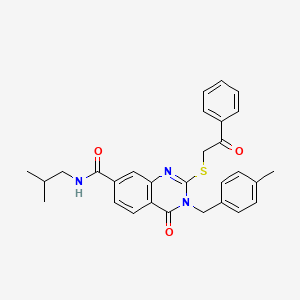
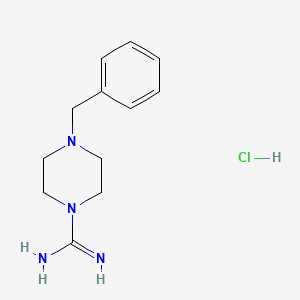
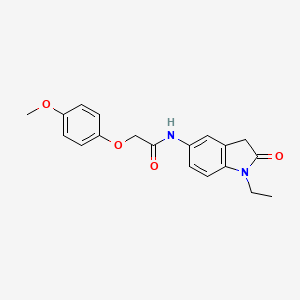


![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)

![2-[[4-(Difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B3005555.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B3005559.png)
